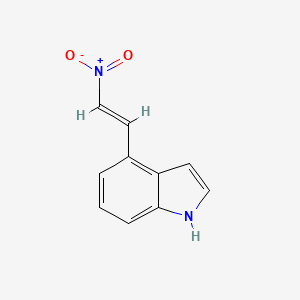

4-(2-硝基乙烯基)-1H-吲哚

描述

Synthesis Analysis

The synthesis of 4-(2-Nitrovinyl)-1H-indole and related compounds typically involves nucleophilic addition reactions and Michael reactions. For instance, 2-Nitro-1-(phenylsulfonyl)indole undergoes nucleophilic addition with various enolates and lithium dimethylcuprate, leading to 3-substituted-2-nitroindoles in varying yields (Pelkey, Barden, & Gribble, 1999). Moreover, Michael reaction of 3-(2′-nitrovinyl)indole with indoles under solvent-free conditions yields bis(indolyl)nitroethanes, showcasing a method for synthesizing 2,2-bis(indolyl)nitroethanes and exploring their reductions (Chakrabarty, Basak, Ghosh, & Harigaya, 2004).

Molecular Structure Analysis

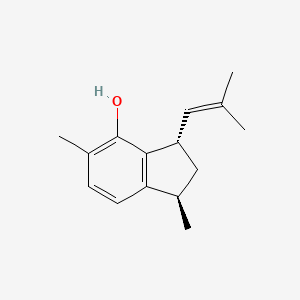

The molecular structure of 4-(2-Nitrovinyl)-1H-indole derivatives is characterized by extended conjugation through the ethylene double bond and the nitro group. This extended conjugation impacts the compound's electronic properties and reactivity. For example, 3-(2′-Nitrovinyl)indoles show anti-fungal activity against Candida albicans, highlighting the significance of the nitrovinyl group's placement and its electronic effects (Canoira et al., 1989).

Chemical Reactions and Properties

4-(2-Nitrovinyl)-1H-indole participates in a variety of chemical reactions, reflecting its chemical versatility. These include Michael addition to non-protected 3-(2-nitrovinyl)indole under ultrasound activation, illustrating efficient synthesis avoiding preliminary NH protection (Baron, Métay, Lemaire, & Popowycz, 2012). Additionally, solvent-free conditions and microwave activation have been utilized for rapid Michael reactions, showcasing the compound's reactivity under diverse conditions (Chakrabarty, Basak, & Ghosh, 2001).

科学研究应用

-

Application in Thermogravimetric Analysis

- Field : Physical Chemistry

- Summary : The sublimation of crystalline solid 2-(2-nitrovinyl) furan (G-0) was studied using thermogravimetric analysis (TGA) .

- Methods : The sublimated product was characterized using Fourier-transformed-infrared spectroscopy (FT-IR) and thin layer chromatography (TLC). The sublimation rate at each temperature was obtained using the slope of the linear regression model and followed apparent zero-order kinetics .

- Results : The sublimation enthalpy from 35 to 60 °C was obtained from the Eyring equation. The Gückel method was used to estimate the sublimation rate and vapor pressure at 25 °C .

-

Application in Anticancer Research

- Field : Oncology

- Summary : A series of (E)-9-(2-nitrovinyl)anthracenes and related nitrostyrene compounds were synthesized and their antiproliferative effects were studied in Chronic Lymphocytic Leukaemia (CLL) and Burkitt’s Lymphoma (BL) cell lines .

- Methods : The series of structurally diverse nitrostyrenes was synthesized via Henry–Knoevenagel condensation reactions .

- Results : Selected (E)-9-(2-nitrovinyl)anthracenes demonstrated potent antiproliferative activity in CLL cell lines, with IC50 values of 0.17 μM (HG-3) and 1.3 μM (PGA-1) for compound 19g .

-

Two-Photon Absorption Properties

- Field : Physics and Electronics

- Summary : The two-photon absorption properties of aggregation systems based on (E)-4-(2-nitrovinyl) benzenamine molecules were studied .

- Methods : The study was conducted at a hybrid density functional level. The geometry optimization studies indicated that there exist two probable conformations for the dimers and three for the trimers .

- Results : The two-photon absorption cross sections of the molecule for certain conformations are greatly enhanced by the aggregation effect .

-

Synthesis and Antimicrobial Property

- Field : Microbiology

- Summary : The synthesis and antimicrobial evaluation of the potency of 2-(2-Nitrovinyl) Furan was conducted .

- Methods : The condensation of furfural with nitromethane was conducted in sodium tertiary butoxide .

- Results : The product’s characterization was carried out with 1H and 13C NMR spectrometry and thermal analysis .

-

Anti-Corrosion and DSSC Applications

- Field : Materials Science

- Summary : The molecular structure, spectroscopic investigation, frontier molecular orbital, and global reactivity descriptors analysis of 2-(2-Nitrovinyl) thiophene were conducted for anti-corrosion and Dye-Sensitized Solar Cells (DSSC) applications .

- Methods : Experimental and theoretical studies of 2-(2-Nitrovinyl) thiophene were conducted using density functional theory (DFT/B3LYP) at 6-311G basis sets to evaluate molecular geometry, vibrational analysis, and electronic absorption spectra .

- Results : The observed HOMO and LUMO energy gaps affirm that the charge transfer happens inside the title compound. Molecular Electrostatic Potential Map, first hyperpolarizability, and Fukui functions calculations were also done with the same level of basis set .

-

Organic Solar Cells

- Field : Renewable Energy

- Summary : The two-photon absorption properties of aggregation systems on the basis of (E)-4-(2-nitrovinyl) benzenamine molecules were studied .

- Methods : The study was conducted at a hybrid density functional level. The geometry optimization studies indicated that there exist two probable conformations for the dimers and three for the trimers .

- Results : The two-photon absorption cross sections of the molecule for certain conformations are greatly enhanced by the aggregation effect, suggesting that the title compound is an excellent candidate for organic solar cells .

属性

IUPAC Name |

4-[(E)-2-nitroethenyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-12(14)7-5-8-2-1-3-10-9(8)4-6-11-10/h1-7,11H/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVWAEMRCAYLKH-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C2C=CNC2=C1)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901300163 | |

| Record name | 4-[(1E)-2-Nitroethenyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Nitrovinyl)-1H-indole | |

CAS RN |

851192-48-8, 49839-99-8 | |

| Record name | 4-[(1E)-2-Nitroethenyl]-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851192-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1E)-2-Nitroethenyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901300163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(E)-2-nitroethenyl]-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.162.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

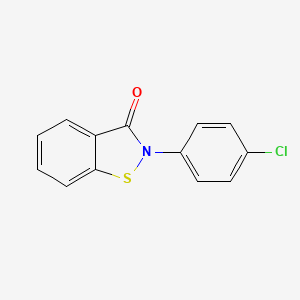

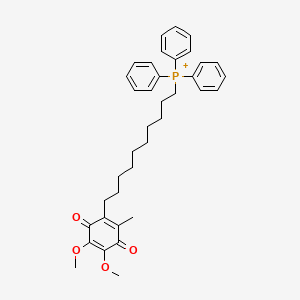

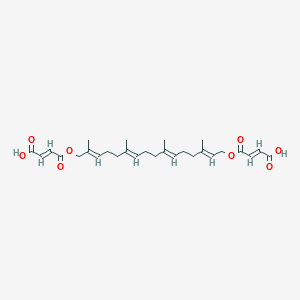

![(1S,4S,5R,8E,12R,13S,16R)-4,5,12-trihydroxy-4,8,12,16-tetramethyl-14-oxabicyclo[11.3.1]heptadec-8-en-15-one](/img/structure/B1252165.png)